molecular formula C19H24FN3O2 B7028501 N-ethyl-2-[1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide

N-ethyl-2-[1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide

Cat. No.: B7028501
M. Wt: 345.4 g/mol
InChI Key: XBJJBDKLIOAYKL-UHFFFAOYSA-N
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Description

N-ethyl-2-[1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide is a synthetic compound with significant potential across various scientific fields

Properties

IUPAC Name

N-ethyl-2-[1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-2-21-18(24)11-16-5-3-4-10-23(16)13-19-22-12-17(25-19)14-6-8-15(20)9-7-14/h6-9,12,16H,2-5,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJJBDKLIOAYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1CCCCN1CC2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis, starting from commercially available precursors. Common steps include the formation of the oxazole ring, which can be achieved through a condensation reaction involving a nitrile and a carboxylic acid derivative. The piperidine ring can be introduced via reductive amination, and the fluorophenyl group through nucleophilic aromatic substitution.

Industrial Production Methods: Industrial production methods often leverage optimization of reaction conditions to maximize yield and purity. This may involve high-throughput screening of catalysts, solvents, and temperatures. Techniques such as flow chemistry can be employed for scalable and efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions including:

  • Oxidation: Oxidative conditions can modify the electron-rich sites of the compound, potentially altering the fluorophenyl group.

  • Reduction: Reduction reactions may target the oxazole ring, leading to ring-opening reactions.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperidine and fluorophenyl sites, respectively.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles like halides or alkylating agents.

Major Products: The major products formed from these reactions depend on the reaction conditions but may include derivatives with modified functional groups or ring structures.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for creating more complex molecules. Its diverse reactivity makes it a valuable intermediate in synthetic organic chemistry.

Biology and Medicine: In biological and medical research, N-ethyl-2-[1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide is investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: Industrially, this compound finds applications in the production of advanced materials and chemical intermediates for various commercial products.

Mechanism of Action

The mechanism by which N-ethyl-2-[1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The pathways involved can range from modulation of signal transduction processes to inhibition of enzyme activity, depending on the specific application and target.

Comparison with Similar Compounds

  • N-methyl-2-[1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide

  • N-ethyl-2-[1-[[5-(4-methylphenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide

  • N-ethyl-2-[1-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide

Each of these compounds possesses slight modifications that can significantly alter their reactivity and application, making N-ethyl-2-[1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide a distinctive and valuable compound in scientific research and industrial applications.

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